molecular formula C20H18BrP B12836305 (1-Bromoethylidene)triphenylphosphorane

(1-Bromoethylidene)triphenylphosphorane

Cat. No.: B12836305
M. Wt: 369.2 g/mol
InChI Key: HATAQUAYDLLKBA-UHFFFAOYSA-N
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Description

(1-Bromoethylidene)triphenylphosphorane is a Wittig-type reagent characterized by a bromo-substituted ethylidene group attached to a triphenylphosphorane core. Its general structure is Ph₃P=C(Br)CH₃, where the bromine atom introduces unique electronic and steric properties.

Properties

Molecular Formula

C20H18BrP

Molecular Weight

369.2 g/mol

IUPAC Name

1-bromoethylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C20H18BrP/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3

InChI Key

HATAQUAYDLLKBA-UHFFFAOYSA-N

Canonical SMILES

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromoethylidene)triphenylphosphorane typically involves the reaction of triphenylphosphine with a bromoalkene. One common method includes the use of (bromomethyl)triphenylphosphonium bromide as a precursor. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to facilitate the formation of the phosphorane .

Industrial Production Methods: While specific industrial production methods for (1-Bromoethylidene)triphenylphosphorane are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes maintaining stringent control over reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Bromoethylidene)triphenylphosphorane primarily undergoes substitution reactions, particularly in the context of the Wittig reaction. It reacts with aldehydes and ketones to form alkenes, with the phosphorus atom acting as a nucleophile .

Common Reagents and Conditions:

    Reagents: Aldehydes, ketones, bases (e.g., NaH, t-BuOK), solvents (e.g., THF, dichloromethane).

    Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.

Major Products: The major products of reactions involving (1-Bromoethylidene)triphenylphosphorane are alkenes. The specific structure of the alkene depends on the nature of the aldehyde or ketone used in the reaction .

Mechanism of Action

The mechanism of action of (1-Bromoethylidene)triphenylphosphorane in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate. This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide. The phosphorus atom in the compound acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone, leading to the formation of the carbon-carbon double bond .

Comparison with Similar Compounds

Comparison with Similar Triphenylphosphorane Derivatives

The reactivity and applications of triphenylphosphorane derivatives are heavily influenced by their substituents. Below, key analogues are compared to hypothesize the behavior of (1-bromoethylidene)triphenylphosphorane.

Table 1: Comparative Analysis of Triphenylphosphorane Derivatives
Compound Name Substituent Key Reactivity Typical Products Stability/Handling Considerations References
(N-Isocyanimino)triphenylphosphorane –NNC (isocyanimino) Aza-Wittig reactions with carboxylic acids or hydrazides 1,3,4-Oxadiazoles, iminophosphoranes Air-sensitive; requires inert conditions
(Carbethoxymethylene)triphenylphosphorane –COOEt (carbethoxy) Classic Wittig olefination with aldehydes/ketones α,β-Unsaturated esters Stable at RT; commercial availability
(Cyanomethylidene)triphenylphosphorane –CN (cyano) Reacts with electron-deficient ketones (e.g., isatin) Oxindoles, phosphonates High reactivity; moisture-sensitive
(Methoxycarbonylmethylene)triphenylphosphorane –COOMe (methoxycarbonyl) Precursor to ketenes via deprotonation Ketenes, allenes Requires strong bases (e.g., NaHMDS)
(Methoxymethylene)triphenylphosphorane –OMe (methoxy) Wittig reactions with sterically hindered ketones Enol ethers Moderate stability; prone to hydrolysis
(1-Bromoethylidene)triphenylphosphorane –Br (bromoethylidene) Theoretical: Bromoalkene formation; potential for SN2 substitution or elimination Bromoalkenes, cross-coupling intermediates Expected: Light-sensitive; corrosive due to Br

Key Findings from Analogous Compounds

Electronic and Steric Influence :

  • Electron-withdrawing groups (e.g., –COOEt, –CN) enhance ylide stability and direct regioselectivity in olefination. The bromine atom in (1-bromoethylidene)triphenylphosphorane may act similarly, polarizing the P=C bond to favor nucleophilic attack at the β-carbon .
  • Bulky substituents (e.g., –NNC) enable unique cyclization pathways, such as the aza-Wittig reaction for heterocycle synthesis .

Reaction Conditions :

  • (Carbethoxymethylene)triphenylphosphorane operates under mild conditions (room temperature, dichloromethane), whereas (methoxycarbonylmethylene) derivatives require strong bases like NaHMDS for ketene generation .
  • Bromine’s leaving-group ability in (1-bromoethylidene)triphenylphosphorane could facilitate tandem reactions, such as elimination to form alkynes or subsequent cross-coupling (e.g., Suzuki-Miyaura) .

Product Diversity: (N-Isocyanimino)triphenylphosphorane forms 1,3,4-oxadiazoles with antimicrobial and anti-inflammatory properties, highlighting the medicinal relevance of such derivatives . The bromoethylidene variant’s hypothetical products (bromoalkenes) are valuable in pharmaceuticals and materials science, serving as intermediates for functional group interconversion .

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